molecular formula C8H7F3O2 B8815158 2-Methoxy-6-(trifluoromethyl)phenol

2-Methoxy-6-(trifluoromethyl)phenol

Cat. No.: B8815158
M. Wt: 192.13 g/mol
InChI Key: RGYOYFIMSWZBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(trifluoromethyl)phenol (CAS 116314-59-1) is a high-value fluorinated aromatic compound characterized by a methoxy group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl functionality . This specific configuration imparts unique electronic and steric properties, making it a versatile and valuable synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials . The presence of the trifluoromethyl group significantly enhances the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design, while the methoxy substituent influences its reactivity and binding interactions with biological targets . This compound serves as a crucial precursor in the synthesis of imine-based (Schiff base) organic chromophores, which are extensively studied for their promising Non-Linear Optical (NLO) properties, potential applications in optical communications, and as corrosion inhibitors or catalyst carriers . It is typically supplied with a purity of >97% and should be stored under controlled conditions. This product is intended for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3O2/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,12H,1H3

InChI Key

RGYOYFIMSWZBKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenolic ring critically influence reactivity and properties. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
2-Methoxy-6-(trifluoromethyl)phenol -OCH₃ (2), -CF₃ (6) Anti-inflammatory agents; Schiff base ligands for Ni(II) complexes
(E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) -OCH₃ (2), -CF₃ (6), imine group Crystalline imine; Hirshfeld surface analysis; nonlinear optical potential
2-Methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol (HL2) -OCH₃ (2), benzimidazole (6) Antibacterial activity; metal chelation
2-Methoxy-6-((p-tolylimino)methyl)phenol -OCH₃ (2), -CH₃ (4 on imine) Structural analog with reduced electron-withdrawing effects

Key Findings :

  • The -CF₃ group in this compound enhances thermal stability and electron deficiency compared to methyl or hydrogen substituents, improving ligand-metal binding in coordination chemistry .
  • Imine derivatives like MFIP exhibit superior crystallinity and nonlinear optical responses due to extended conjugation and strong intermolecular interactions (e.g., C–H···F, π–π stacking) .
  • Replacement of -CF₃ with benzimidazole (HL2) shifts biological activity toward antibacterial effects, highlighting the role of heterocyclic moieties .
Physicochemical Properties

A comparative study of solubility and stability in supercritical CO₂ (scCO₂) revealed:

Compound Solubility in scCO₂ (343.15 K, 172.4 bar) Stability Reference
This compound-derived Ni(II) complexes High (>10 mg/mL) Stable
Non-fluorinated phenolic ligands Low (<5 mg/mL) Moderate

Insights :

  • Fluorination significantly improves solubility in scCO₂, a critical factor in green chemistry applications. The -CF₃ group reduces polarity and enhances CO₂-philicity .

Preparation Methods

Step 1: Benzylation

Trifluoromethylchlorobenzene reacts with sodium benzylate (generated from benzyl alcohol and NaH) in a polar aprotic solvent (e.g., N,N-dimethylacetamide). The benzyl group protects the phenol during subsequent steps.

Reaction Conditions :

  • Substrate : 2-Chloro-6-(trifluoromethyl)benzene

  • Reagent : Sodium benzylate (1.2 equiv)

  • Solvent : N,N-dimethylacetamide (DMA)

  • Temperature : 120°C for 12 hours.

Step 2: Hydrogenolysis

The intermediate benzyl ether undergoes hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (50–100 psi) in ethanol. This step cleaves the benzyl group to yield the free phenol.

Reaction Conditions :

  • Catalyst : 5% Pd/C (10 wt%)

  • Solvent : Ethanol

  • Pressure : 50–100 psi H2_2, room temperature.

Advantages :

  • Avoids harsh acidic or basic conditions, preserving acid-sensitive functional groups.

  • Scalable for industrial production with reported yields exceeding 70%.

Lithiation-Methoxylation Sequence

A regioselective method employs lithiation to introduce the methoxy group. Starting from 2-bromo-6-(trifluoromethyl)phenol, sec-butyllithium deprotonates the phenol, followed by quenching with methyl iodide.

Reaction Conditions :

  • Substrate : 2-Bromo-6-(trifluoromethyl)phenol

  • Base : sec-Butyllithium (1.4 M in hexane, 1.5 equiv)

  • Electrophile : Methyl iodide (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF) at −78°C.

Key Data :

  • Yield : 54% after deprotection (HCl/MeOH)

  • Characterization : 1H NMR^1 \text{H NMR} confirms methoxy integration at δ 3.95 ppm.

This route offers precise control over substitution patterns but requires cryogenic conditions and stringent anhydrous handling.

Oxidation of Schiff Base Intermediates

Indirect synthesis via Schiff base intermediates has been explored. For example, 2-ethoxy-4[(2-trifluoromethyl-phenylimino)methyl]phenol undergoes oxidative cleavage to yield the target compound.

Reaction Conditions :

  • Substrate : Schiff base derivative

  • Oxidizing Agent : m-Chloroperbenzoic acid (m-CPBA)

  • Solvent : Chloroform, room temperature.

Mechanistic Insight :
The imine bond is cleaved oxidatively, followed by acid-catalyzed hydrolysis to release the phenol. Yields for this method are moderate (50–60%) due to competing side reactions.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Nucleophilic Substitution~83%KOH, MeOH, 60°CSimple, no metal catalystsRequires activated aryl fluorides
Benzylation-Hydrogenolysis70–80%Pd/C, H2_2, EtOHScalable, mild conditionsMulti-step, cost of Pd catalysts
Lithiation-Methoxylation54%sec-BuLi, −78°CRegioselectiveCryogenic, moisture-sensitive
Schiff Base Oxidation50–60%m-CPBA, CHCl3_3Utilizes stable intermediatesModerate yields, oxidative side products

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-Methoxy-6-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves functionalization of phenol derivatives. A plausible route starts with halogenated precursors (e.g., 2-chloro-6-trifluoromethylphenol), followed by methoxylation via nucleophilic substitution under basic conditions. Optimization may involve solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts like CuI for Ullmann-type couplings . Cross-validation with HPLC or GC-MS is recommended to monitor intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is critical for resolving trifluoromethyl signals (~-60 ppm), while 1H^{1}\text{H} NMR identifies methoxy (~3.8 ppm) and aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C8_8H7_7F3_3O2_2; 192.135 g/mol) .
  • IR : Stretching frequencies for -OCH3_3 (~2850 cm1^{-1}) and phenolic -OH (~3200 cm1^{-1}) are diagnostic .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?

  • Methodology : The electron-withdrawing trifluoromethyl group reduces electron density on the aromatic ring, decreasing solubility in polar solvents. Reactivity studies (e.g., electrophilic substitution) should compare with non-fluorinated analogs. Computational tools (e.g., DFT) can model electronic effects .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula aids in calculating electron density distributions .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 refines bond lengths and angles. For example, the trifluoromethyl group’s geometry (C–F bond length ~1.33 Å) and methoxy torsion angles can be validated against Cambridge Structural Database entries .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Methodology : Fluorinated byproducts (e.g., di- or tri-substituted isomers) may co-elute in chromatograms. Use orthogonal methods:

  • LC-MS/MS with a C18 column and acetonitrile/water gradient.
  • 2D NMR (e.g., HSQC) to distinguish regioisomers .

Q. How should researchers address contradictory data in reaction yields or spectral assignments?

  • Methodology :

  • Replication : Repeat reactions under inert atmospheres to exclude moisture/oxygen interference.
  • Cross-Validation : Compare 19F^{19}\text{F} NMR with literature values for trifluoromethylphenol derivatives .
  • Statistical Analysis : Apply ANOVA to evaluate solvent or catalyst effects on yield variability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF in decomposition) .
  • Emergency Measures : For skin contact, rinse with 10% NaHCO3_3 to neutralize acidic residues .

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